molecular formula C17H16FN3O4 B11567020 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide

2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide

Cat. No.: B11567020
M. Wt: 345.32 g/mol
InChI Key: BZILGAWLURRBGG-VXLYETTFSA-N
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Description

2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxy, fluorophenyl, and hydrazino groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with 4-fluoroaniline and oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and fluorophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxybenzylidene)hydrazine
  • N-(4-Fluorophenyl)-2-oxoacetamide
  • 2,5-Dimethoxybenzaldehyde derivatives

Uniqueness

2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-N-(4-fluorophenyl)-2-oxoacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16FN3O4

Molecular Weight

345.32 g/mol

IUPAC Name

N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide

InChI

InChI=1S/C17H16FN3O4/c1-24-14-7-8-15(25-2)11(9-14)10-19-21-17(23)16(22)20-13-5-3-12(18)4-6-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+

InChI Key

BZILGAWLURRBGG-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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